molecular formula C8H11N B142974 5-Ethyl-2-methylpyridine CAS No. 104-90-5

5-Ethyl-2-methylpyridine

Cat. No. B142974
Key on ui cas rn: 104-90-5
M. Wt: 121.18 g/mol
InChI Key: NTSLROIKFLNUIJ-UHFFFAOYSA-N
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Patent
US08044246B2

Procedure details

A considerable proportion of acetaldehyde is used for the preparation of acetic esters. For example, ethyl acetate is prepared in a rearrangement reaction with aluminium alcoholates as a catalyst (Claisen-Ti{hacek over (s)}{hacek over (c)}enko reaction). A substantial proportion is also used with formaldehyde for the production of pentaerythritol, an intermediate in the production of alkyl resins and plasticizers and emulsifiers. Furthermore, acetaldehyde is an intermediate in the preparation of butadiene starting from acetylene via acetaldol and its hydration product 1,3-butanediol. The formation of the acetaldol, which can be dehydrated to give crotonaldehyde, takes place by aldol addition of acetaldehyde. The reaction of acetaldehyde with nitrogen compounds to give pyridine and derivatives thereof is becoming increasingly important. Thus, 5-ethyl-2-methylpyridine is prepared in a liquid-phase reaction from acetaldehyde and ammonia. Addition of formaldehyde or acrolein leads to the formation of pyridine and alkylpyridines. Acetaldehyde is further used in the production of peracetic acid, in the oxidation with nitric acid to give glyoxal or glyoxalic acid and in the addition reactions with hydrocyanic acid to give lactonitrile, a precursor of acrylonitrile, and acetic anhydride to give ethylidene diacetate, an intermediate in the vinyl acetate process [Eck2007].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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reactant
Reaction Step Four
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Reaction Step Eight
[Compound]
Name
acrolein leads
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reactant
Reaction Step Eight
[Compound]
Name
alkylpyridines
Quantity
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reactant
Reaction Step Eight
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Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1](=[O:3])[CH3:2].N.[CH2:5]=[O:6].[C:7]([O:10]O)(=[O:9])[CH3:8].[N+]([O-])(O)=[O:13].[N:16]1C=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH2:19]([C:18]1[CH:7]=[CH:8][C:1]([CH3:2])=[N:16][CH:17]=1)[CH3:20].[CH:5]([CH:1]=[O:3])=[O:6].[C:7]([OH:10])(=[O:9])[CH:8]=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=O
Name
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0 (± 1) mol
Type
reactant
Smiles
N
Step Two
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Type
reactant
Smiles
C(C)=O
Step Three
Name
peracetic acid
Quantity
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Type
reactant
Smiles
C(C)(=O)OO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
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Quantity
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Type
reactant
Smiles
N1=CC=CC=C1
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reactant
Smiles
C(C)=O
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reactant
Smiles
C=O
Name
acrolein leads
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Type
reactant
Smiles
Name
alkylpyridines
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Type
reactant
Smiles
Name
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reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
derivatives thereof is becoming increasingly important

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C
Name
Type
product
Smiles
C(=O)C=O
Name
Type
product
Smiles
C(C=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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